6-Diphenylamino-4-morpholin-4-yl-1H-[1,3,5]triazin-2-one
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Overview
Description
6-(DIPHENYLAMINO)-4-(MORPHOLIN-4-YL)-1,2-DIHYDRO-1,3,5-TRIAZIN-2-ONE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a diphenylamino group and a morpholinyl group attached to a dihydrotriazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(DIPHENYLAMINO)-4-(MORPHOLIN-4-YL)-1,2-DIHYDRO-1,3,5-TRIAZIN-2-ONE typically involves multi-step organic reactions. One common method includes the reaction of diphenylamine with cyanuric chloride to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(DIPHENYLAMINO)-4-(MORPHOLIN-4-YL)-1,2-DIHYDRO-1,3,5-TRIAZIN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to amine-functionalized products.
Scientific Research Applications
6-(DIPHENYLAMINO)-4-(MORPHOLIN-4-YL)-1,2-DIHYDRO-1,3,5-TRIAZIN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(DIPHENYLAMINO)-4-(MORPHOLIN-4-YL)-1,2-DIHYDRO-1,3,5-TRIAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-(Phenylamino)-4-(morpholin-4-yl)-1,2-dihydro-1,3,5-triazin-2-one
- 6-(Diphenylamino)-4-(piperidin-4-yl)-1,2-dihydro-1,3,5-triazin-2-one
Uniqueness
Compared to similar compounds, 6-(DIPHENYLAMINO)-4-(MORPHOLIN-4-YL)-1,2-DIHYDRO-1,3,5-TRIAZIN-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19N5O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-morpholin-4-yl-6-(N-phenylanilino)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C19H19N5O2/c25-19-21-17(23-11-13-26-14-12-23)20-18(22-19)24(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21,22,25) |
InChI Key |
URQDDMZNSZEMIC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=O)NC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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